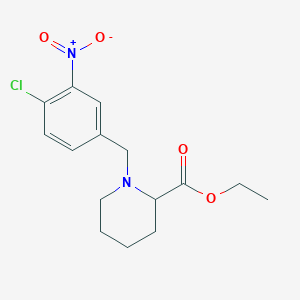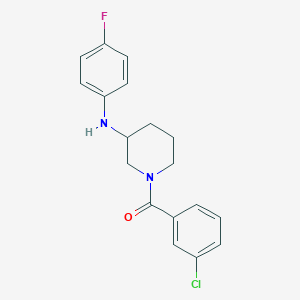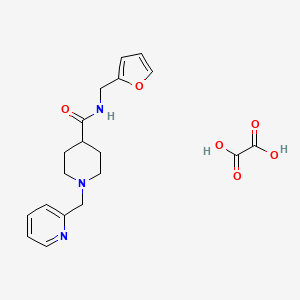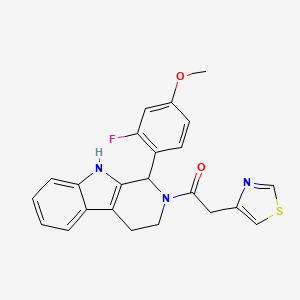![molecular formula C21H23N3O3 B6015256 N-(3-acetylphenyl)-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]urea](/img/structure/B6015256.png)
N-(3-acetylphenyl)-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]urea, commonly known as AP-5, is a synthetic compound that has gained significant attention in scientific research. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a critical component of the glutamatergic neurotransmission system in the brain. AP-5 has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
AP-5 acts as a competitive antagonist of the N-(3-acetylphenyl)-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]urea receptor by binding to the glycine site on the receptor. This prevents the binding of glycine, which is a co-agonist of the this compound receptor, and subsequently blocks the receptor activation by glutamate. This mechanism of action makes AP-5 a valuable tool for studying the physiological and pathological functions of the this compound receptor.
Biochemical and Physiological Effects:
AP-5 has been shown to have significant effects on various biochemical and physiological processes. It can prevent the induction of long-term potentiation (LTP) and long-term depression (LTD), which are two critical forms of synaptic plasticity that underlie learning and memory. AP-5 can also reduce the excitotoxicity associated with ischemic stroke and prevent the neuronal damage caused by excessive glutamate release. Additionally, AP-5 has been shown to have anti-epileptic effects by reducing the excitability of neurons in the hippocampus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using AP-5 in lab experiments is its specificity for the N-(3-acetylphenyl)-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]urea receptor. It can effectively block the receptor activation without affecting other glutamate receptors, such as AMPA and kainate receptors. This allows researchers to study the specific functions of the this compound receptor without interference from other receptors. However, one limitation of using AP-5 is its short half-life, which requires frequent administration to maintain its effectiveness.
Direcciones Futuras
There are several potential future directions for the use of AP-5 in scientific research. One area of interest is the role of N-(3-acetylphenyl)-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]urea receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. AP-5 may have therapeutic potential in these diseases by preventing the neuronal damage caused by excessive glutamate release. Another potential direction is the development of new this compound receptor antagonists with improved pharmacokinetic properties, such as longer half-life and better bioavailability. These compounds may have greater potential for clinical applications in the treatment of neurological disorders.
Métodos De Síntesis
AP-5 can be synthesized through a multi-step process involving the condensation of 3-acetylphenyl isocyanate and 5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxylic acid, followed by the reaction with urea. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
AP-5 has been widely used in scientific research to investigate the role of N-(3-acetylphenyl)-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]urea receptors in various neurological processes. It has been shown to effectively block the this compound receptor-mediated synaptic transmission and prevent the excitotoxicity associated with excessive glutamate release. AP-5 has also been used to study the mechanisms of synaptic plasticity, learning, and memory formation.
Propiedades
IUPAC Name |
1-(3-acetylphenyl)-3-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-15(25)17-8-5-9-18(12-17)22-21(27)23-19-13-20(26)24(14-19)11-10-16-6-3-2-4-7-16/h2-9,12,19H,10-11,13-14H2,1H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPGJXMITWJVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2,4-dimethylphenyl)amino][(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6015187.png)
![1-(2-methoxyethyl)-N-[3-(methylthio)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6015189.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-methyl-2-pyridinamine](/img/structure/B6015195.png)
![1-[2-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6015210.png)



![5-amino-1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6015228.png)

![3-{1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxo-4-imidazolidinyl}propanoic acid](/img/structure/B6015248.png)
![N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6015264.png)
![4-[(4-ethylphenoxy)methyl]-N-isopropylbenzamide](/img/structure/B6015272.png)